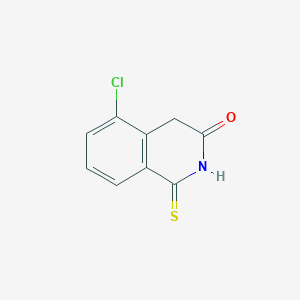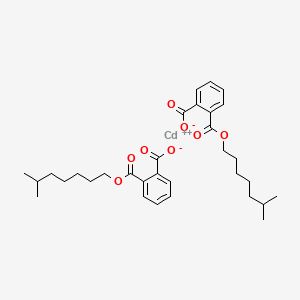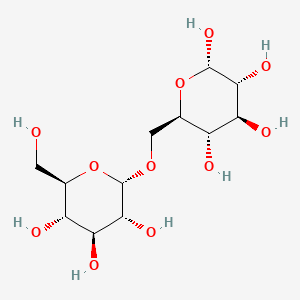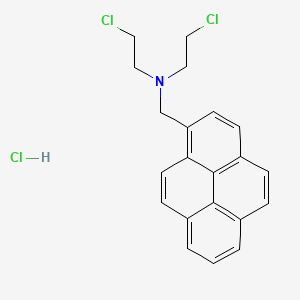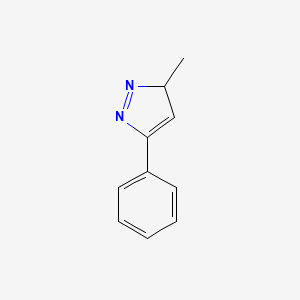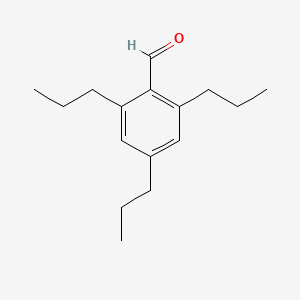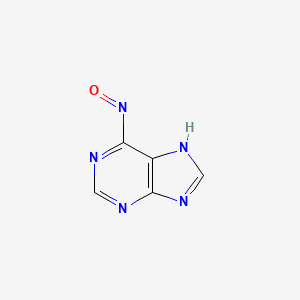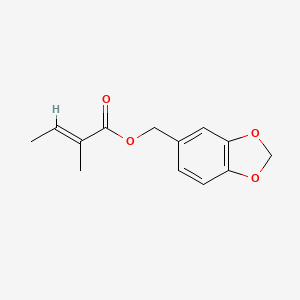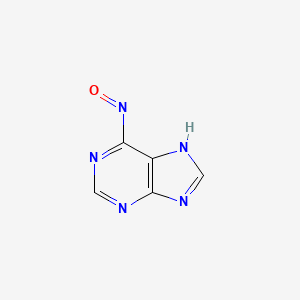
6-Nitrosopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitrosopurine is a nitrogen-containing heterocyclic compound that belongs to the family of nitrosopurines. It is a derivative of purine, a fundamental structure in biochemistry, which consists of a fused pyrimidine and imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: 6-Nitrosopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with hydroxylamine in boiling ethanol, yielding 6-hydroxyaminopurine, which can then be oxidized to form this compound . Another method includes the direct nitrosation of purine derivatives using nitrosyl chloride or other nitrosating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of precursors to the desired nitrosopurine compound .
化学反応の分析
Types of Reactions: 6-Nitrosopurine undergoes various chemical reactions, including:
Oxidation: Conversion of 6-hydroxyaminopurine to this compound using oxidizing agents like manganese dioxide.
Reduction: Reduction of this compound to 6-aminopurine using reducing agents such as sodium dithionite.
Substitution: Nucleophilic substitution reactions where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, hydrogen peroxide.
Reducing Agents: Sodium dithionite, palladium on carbon.
Nitrosating Agents: Nitrosyl chloride, sodium nitrite.
Major Products:
Oxidation: this compound.
Reduction: 6-Aminopurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitrosopurine has several applications in scientific research:
作用機序
The mechanism of action of 6-nitrosopurine involves its interaction with nucleic acids and proteins. It can form covalent bonds with DNA and RNA, leading to modifications that affect gene expression and cellular function. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .
類似化合物との比較
- 6-Hydroxyaminopurine
- 6-Aminopurine
- 6-Nitropurine
- Adenine 1-oxide
- Adenine 3-oxide
- Adenine 7-oxide
- 9-Hydroxyadenine
Comparison: 6-Nitrosopurine is unique among these compounds due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Unlike 6-hydroxyaminopurine and 6-aminopurine, this compound can undergo nitrosation and denitrosation reactions, making it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
25732-26-7 |
|---|---|
分子式 |
C5H3N5O |
分子量 |
149.11 g/mol |
IUPAC名 |
6-nitroso-7H-purine |
InChI |
InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) |
InChIキー |
MKAXTWZVXLPMCF-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


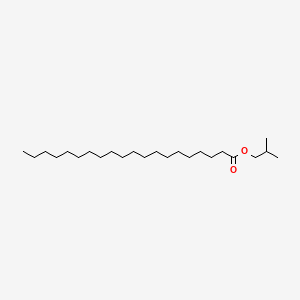
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

